molecular formula C15H16N2OS B7535748 3-Quinolin-8-ylsulfanylazepan-2-one

3-Quinolin-8-ylsulfanylazepan-2-one

Cat. No. B7535748
M. Wt: 272.4 g/mol
InChI Key: AAGYJKSCIRFUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolin-8-ylsulfanylazepan-2-one, also known as QSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. QSA is a heterocyclic compound that contains a quinoline ring and a sulfanyl group attached to an azepanone ring.

Mechanism of Action

The mechanism of action of 3-Quinolin-8-ylsulfanylazepan-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 3-Quinolin-8-ylsulfanylazepan-2-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-Quinolin-8-ylsulfanylazepan-2-one has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
3-Quinolin-8-ylsulfanylazepan-2-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cellular signaling pathways. 3-Quinolin-8-ylsulfanylazepan-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Quinolin-8-ylsulfanylazepan-2-one in lab experiments is its versatility. 3-Quinolin-8-ylsulfanylazepan-2-one can be easily synthesized and modified to produce a range of derivatives with different properties. Additionally, 3-Quinolin-8-ylsulfanylazepan-2-one exhibits low toxicity and is stable under a wide range of conditions. However, one of the main limitations of using 3-Quinolin-8-ylsulfanylazepan-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 3-Quinolin-8-ylsulfanylazepan-2-one. One area of interest is the development of 3-Quinolin-8-ylsulfanylazepan-2-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of 3-Quinolin-8-ylsulfanylazepan-2-one as a building block in the synthesis of novel molecular materials with unique properties. Finally, 3-Quinolin-8-ylsulfanylazepan-2-one can be used as a probe for studying protein-ligand interactions, which can provide valuable insights into the mechanisms of various cellular processes.

Synthesis Methods

The synthesis of 3-Quinolin-8-ylsulfanylazepan-2-one involves the reaction of 8-bromoquinoline-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with sodium hydroxide to yield 3-Quinolin-8-ylsulfanylazepan-2-one. This method has been optimized to produce high yields of 3-Quinolin-8-ylsulfanylazepan-2-one with good purity.

Scientific Research Applications

3-Quinolin-8-ylsulfanylazepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. 3-Quinolin-8-ylsulfanylazepan-2-one has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug development. Additionally, 3-Quinolin-8-ylsulfanylazepan-2-one has been used as a building block in the synthesis of novel molecular materials and as a probe for studying protein-ligand interactions.

properties

IUPAC Name

3-quinolin-8-ylsulfanylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-13(7-1-2-9-17-15)19-12-8-3-5-11-6-4-10-16-14(11)12/h3-6,8,10,13H,1-2,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYJKSCIRFUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolin-8-ylsulfanylazepan-2-one

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